molecular formula C12H21NO5 B12501229 1-(tert-Butyl) 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate

Cat. No.: B12501229
M. Wt: 259.30 g/mol
InChI Key: CTBPJCTYTFHHRY-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C11H19NO5. It is known for its role as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a component in the synthesis of proteolysis-targeting chimeras (PROTACs) . This compound is characterized by its stability and ability to form strong covalent bonds, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(tert-Butyl) 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate typically involves the following steps:

Biological Activity

1-(tert-Butyl) 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate (CAS: 144527-32-2) is a compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article explores its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C12H21NO5, with a molecular weight of 259.3 g/mol. Its structure includes a pyrrolidine ring that contributes to its biological activity. The IUPAC name is 1-(tert-butyl) 2-methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate, indicating its stereochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that it may exhibit:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure allows for scavenging of free radicals, thus potentially reducing oxidative stress.
  • Neuroprotective Effects : Studies indicate that pyrrolidine derivatives can protect neuronal cells from apoptosis and promote neurogenesis.
  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in various in vitro models:

Study FocusFindingsReference
Antioxidant ActivityReduced oxidative stress markers in cell cultures
NeuroprotectionIncreased viability of neuronal cells under stress
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines showed that treatment with this compound resulted in a significant increase in cell viability under oxidative stress conditions. The mechanism was linked to the upregulation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results indicated a marked reduction in inflammatory markers and histological evidence of decreased tissue damage, suggesting its potential as an anti-inflammatory agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance its biological activity and selectivity towards specific targets.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-8(14)6-12(13,4)9(15)17-5/h8,14H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBPJCTYTFHHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.